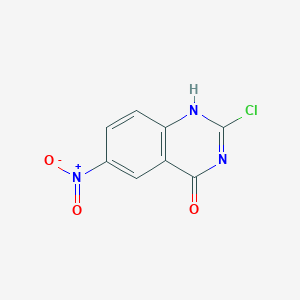

2-chloro-6-nitro-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “2-chloro-6-nitro-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It is important to understand its preparation methods, chemical reactions, scientific research applications, mechanism of action, and how it compares to similar compounds.

Analyse Chemischer Reaktionen

The compound “2-chloro-6-nitro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that derivatives of quinazolinones, including 2-chloro-6-nitro-1H-quinazolin-4-one, exhibit promising anticancer activities. For instance, studies indicate that quinazolinone compounds can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibition of DHFR can lead to "thymineless cell death," making these compounds valuable in cancer therapy .

Photodynamic Therapy

Recent studies have highlighted the photodynamic effects of quinazolinones when exposed to UVA irradiation. Specifically, 6-nitro-quinazolinone derivatives have been shown to exhibit photodestructive properties against various cancer cell lines, including glioblastoma and melanoma . This suggests that this compound could be explored for use in photodynamic therapy, providing a minimally invasive treatment option for certain cancers.

Biological Research

Biochemical Probes

In biochemical research, this compound serves as a valuable probe for studying enzyme activities and protein interactions. Its ability to selectively bind to specific biomolecules allows researchers to investigate complex biological pathways and mechanisms.

Antibacterial Activity

Quinazolinone derivatives have also been investigated for their antibacterial properties. The structural features of these compounds enable them to interact with bacterial enzymes or cellular components, potentially leading to the development of new antibiotics .

Synthetic Organic Chemistry

Building Blocks for Synthesis

In synthetic organic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its unique chemical properties facilitate various synthetic transformations, making it a versatile reagent in chemical reactions aimed at producing novel compounds with desired functionalities .

Industrial Applications

Material Science

The compound may find applications in the development of specialized materials due to its unique chemical characteristics. Its potential role as a catalyst or additive in industrial processes could lead to advancements in material science and engineering.

Case Study 1: Anticancer Activity

A study published in Pharmacology explored the anticancer effects of 6-nitroquinazolinone derivatives on glioblastoma cell lines. The results indicated significant cytotoxicity when combined with UVA irradiation, showcasing the potential of these compounds in cancer treatment strategies .

Case Study 2: Enzyme Inhibition

Research conducted by Al-Omary et al. focused on designing and synthesizing quinazolinone derivatives as DHFR inhibitors. Their findings revealed that specific substitutions on the quinazolinone ring significantly enhanced inhibitory activity against DHFR, indicating a promising avenue for drug development targeting cancer metabolism .

Wirkmechanismus

The mechanism of action of the compound “2-chloro-6-nitro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic effects and its role in various biological processes.

Vergleich Mit ähnlichen Verbindungen

When comparing the compound “2-chloro-6-nitro-1H-quinazolin-4-one” with similar compounds, it is important to highlight its unique properties and applications. Similar compounds may include those with similar chemical structures or functional groups. The uniqueness of “this compound” can be attributed to its specific chemical properties, such as its reactivity, stability, and potential applications in different scientific fields. Some similar compounds may include other derivatives with comparable functional groups or structural motifs.

Eigenschaften

IUPAC Name |

2-chloro-6-nitro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJRXYMXBVELPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.